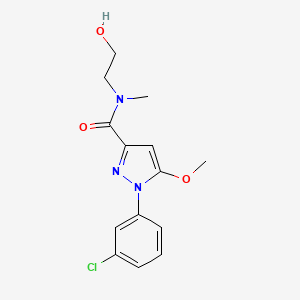
1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-(2-hydroxyethyl)-5-methoxy-N-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-(2-hydroxyethyl)-5-methoxy-N-methyl- is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique substituents, including a chlorophenyl group, a hydroxyethyl group, a methoxy group, and a methyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-(2-hydroxyethyl)-5-methoxy-N-methyl- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Substituents: The chlorophenyl group can be introduced via electrophilic aromatic substitution, while the hydroxyethyl and methoxy groups can be added through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-(2-hydroxyethyl)-5-methoxy-N-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while nucleophilic substitution of the chlorophenyl group may result in various substituted derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-(2-hydroxyethyl)-5-methoxy-N-methyl- depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. For example, it may inhibit a specific enzyme by binding to its active site, thereby preventing substrate conversion.
相似化合物的比较
Similar Compounds
1H-Pyrazole-3-carboxamide derivatives: Compounds with similar core structures but different substituents.
Chlorophenyl derivatives: Compounds containing the chlorophenyl group with different functional groups.
Methoxy derivatives: Compounds with methoxy groups attached to various aromatic or heterocyclic rings.
Uniqueness
1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-(2-hydroxyethyl)-5-methoxy-N-methyl- is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
54708-76-8 |
|---|---|
分子式 |
C14H16ClN3O3 |
分子量 |
309.75 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-N-(2-hydroxyethyl)-5-methoxy-N-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16ClN3O3/c1-17(6-7-19)14(20)12-9-13(21-2)18(16-12)11-5-3-4-10(15)8-11/h3-5,8-9,19H,6-7H2,1-2H3 |
InChI 键 |
MBQYVVNQFSAMHR-UHFFFAOYSA-N |
规范 SMILES |
CN(CCO)C(=O)C1=NN(C(=C1)OC)C2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


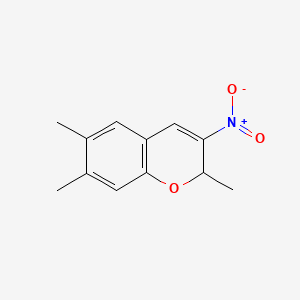
![1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13942629.png)

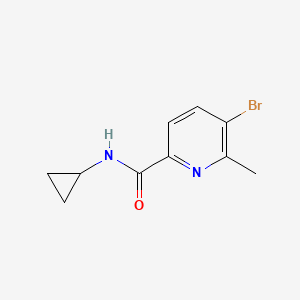
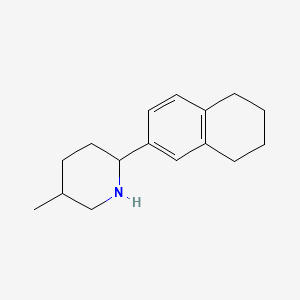

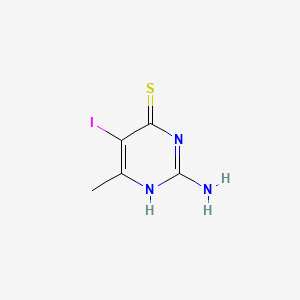
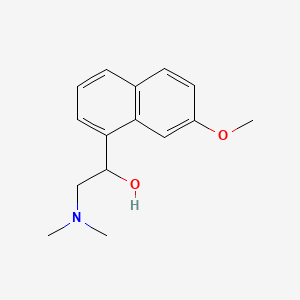


![4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide](/img/structure/B13942718.png)
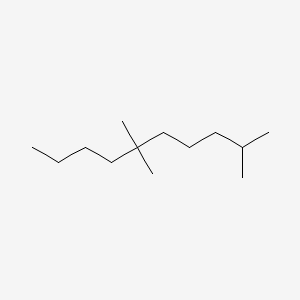
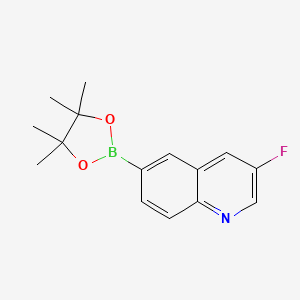
![4-[Amino(phenyl)methyl]-2-methylaniline](/img/structure/B13942738.png)
